1-Isopropyl-1H-pyrazole-5-carbonyl chloride
Overview
Description
1-Isopropyl-1H-pyrazole-5-carbonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms.
Preparation Methods
The synthesis of 1-Isopropyl-1H-pyrazole-5-carbonyl chloride typically involves the reaction of 1-isopropyl-1H-pyrazole with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
1-Isopropyl-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-isopropyl-1H-pyrazole-5-carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include bases like triethylamine and catalysts such as palladium complexes . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isopropyl-1H-pyrazole-5-carbonyl chloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It is investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-1H-pyrazole-5-carbonyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This allows it to form covalent bonds with nucleophiles, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparison with Similar Compounds
1-Isopropyl-1H-pyrazole-5-carbonyl chloride can be compared with other pyrazole derivatives such as:
1-Isopropyl-1H-pyrazole-5-sulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a carbonyl chloride group.
1-Isopropyl-1H-pyrazole-3-carbonyl chloride: Differing in the position of the carbonyl chloride group.
The uniqueness of this compound lies in its specific reactivity and the types of products it can form, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
2-propan-2-ylpyrazole-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5(2)10-6(7(8)11)3-4-9-10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABCLADGVBHOPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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